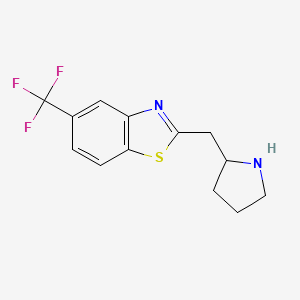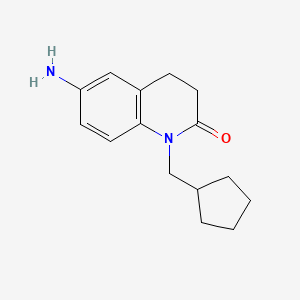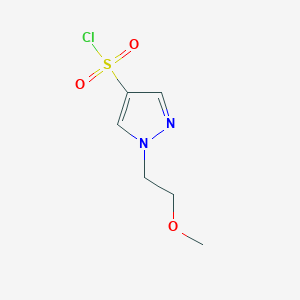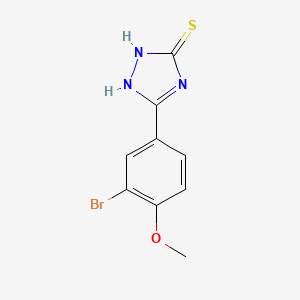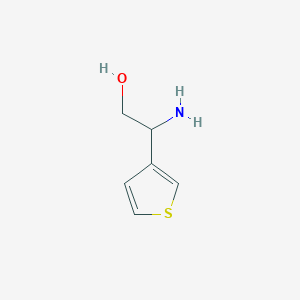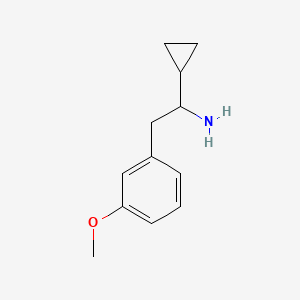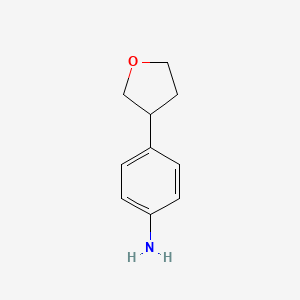
4-(Oxolan-3-yl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidative Stress and Pathogenesis in Malaria
Research has highlighted the role of oxidative stress in the pathogenesis of severe malaria complications such as anemia and immunodepression. Oxidative stress, associated with lipoperoxidation, leads to the production of 4-hydroxynonenal (4-HNE), a molecule that modulates critical cellular functions and contributes to malaria complications. This insight suggests a potential therapeutic target for managing severe malaria by modulating oxidative stress pathways (Schwarzer, Arese, & Skorokhod, 2015).
Bioactive Marker for Pathophysiological Processes
4-Hydroxynonenal (HNE), closely related to the chemical structure of interest, serves as a bioactive marker for oxidative stress and has emerged as a significant factor in the pathogenesis of diseases like Alzheimer's. It acts as a signaling molecule, influencing various biological activities and offering a marker for oxidative stress in clinical settings. This role underscores the importance of such compounds in developing diagnostic and therapeutic approaches for oxidative stress-related diseases (Žarković, 2003).
Development of 1,3,4-Oxadiazole-based Derivatives
The structural feature of 1,3,4-oxadiazole, a core similar to the chemical , has been extensively researched for its therapeutic potential. These derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, and antibacterial properties, highlighting the significance of structural analogs in drug development (Verma et al., 2019).
Photocatalyst Materials for Water Splitting
Research on photocatalytic water splitting for hydrogen production has identified various photocatalyst materials, including oxides and nitrides, which are key for sustainable energy solutions. The study of these materials provides insight into designing new compounds for efficient solar energy conversion, relevant to the environmental applications of 4-(Oxolan-3-yl)aniline derivatives (Kudo & Miseki, 2009).
Oxo Boron Clusters in Optical Applications
Oxo boron clusters, with their unique structural and optical properties, have potential applications in catalysis, nonlinear optics, and lighting devices. The research into these clusters offers a pathway to explore the use of 4-(Oxolan-3-yl)aniline derivatives in creating new materials with desirable optical properties (Lin & Yang, 2011).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-(oxolan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTIOFHVFUMIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-3-yl)aniline | |
CAS RN |
1353853-58-3 | |
| Record name | 4-(oxolan-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



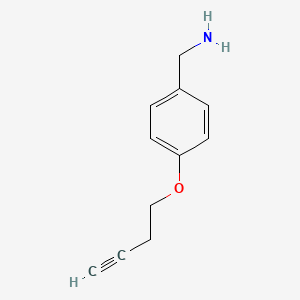
![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)
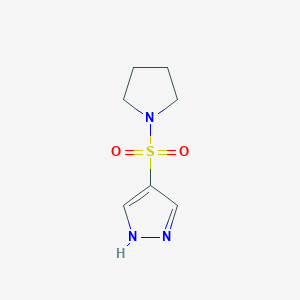
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
